2-(2-fluorophenoxy)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide - 923218-22-8

2-(2-fluorophenoxy)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide

Catalog Number: EVT-3011403
CAS Number: 923218-22-8
Molecular Formula: C21H20FNO5S2
Molecular Weight: 449.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-lH-isoindol-4-yl]acetamide

MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide]

    Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist. [] It has demonstrated efficacy in reducing inflammation in a rat model of rheumatoid arthritis (adjuvant-induced arthritis) and relieving joint pain in a guinea pig model of osteoarthritis (iodoacetate-induced). [] In toxicity studies, MF498 showed good tolerability, causing no gastrointestinal mucosal damage. [] The compound also exhibited a renal effect similar to a selective cyclooxygenase 2 (COX-2) inhibitor, reducing furosemide-induced natriuresis. []

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

    Compound Description: EMPA is a selective orexin 2 receptor (OX2) antagonist. [] It was used in a study comparing its binding to human OX1 and OX2 receptors with that of the dual antagonist almorexant and the selective OX1 antagonist SB-674042. [] EMPA completely blocked the inhibition of orexin-A-evoked [Ca2+]i response at OX2 caused by both almorexant and EMPA itself. []

    Relevance: EMPA shares the key structural motif of "phenyl-SO2-NR-(spacer2–4)-CO-NRR" with 2-(2-fluorophenoxy)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide. This motif is highlighted as a common feature in many non-peptide antagonists of the kinin B1 receptor. [] The presence of this motif in EMPA, despite its action on orexin receptors, suggests a potential structural link between various G protein-coupled receptor antagonists.

N-(4-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}phenyl)acetamide (6c)

    Compound Description: This compound exhibits nanomolar affinity to both dopamine D2 and D3 receptors (D2R and D3R) with a slight preference for D3R. [] It displays the highest affinity values (pKi) among the 18 dopamine receptor ligands synthesized and evaluated in the study. []

(Z)-2-(4-(2-cyano-2-phenylvinyl)phenoxy)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide (CYS)

    Compound Description: CYS is a short π-conjugated compound that exhibits aggregation caused quenching (ACQ) in a DMSO-water solvent combination. [] It forms self-assembled nanostructured crystalline asymmetrical particles. [] In cytotoxicity studies, CYS showed lower biocompatibility compared to its larger π-conjugated counterpart, BCYS. []

2,2′-(((1Z,1′Z)-1,4-phenylenebis(2-cyanoethene-2,1-diyl))bis(4,1-phenylene))bis(oxy))bis(N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide (BCYS)

    Compound Description: BCYS is a large π-conjugated compound exhibiting aggregation-induced emission (AIE) in a DMSO-water solvent combination. [] It forms self-assembled bundle-like microfibrous structures. [] BCYS demonstrated superior biocompatibility compared to its shorter π-conjugated counterpart, CYS. []

Sch.336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide)

    Compound Description: Sch.336 is a novel triaryl bis-sulfone that acts as a selective inverse agonist for the human cannabinoid CB2 receptor (hCB2). [] It decreases guanosine 5′-3-O-(thio)triphosphate (GTPγS) binding to membranes containing hCB2 and increases forskolin-stimulated cAMP levels in CHO cells expressing hCB2. [] Sch.336 impairs the migration of CB2-expressing cells in vitro and leukocyte trafficking in various rodent models in vivo. [] It also blocked ovalbumin-induced lung eosinophilia in mice, a model for allergic asthma. []

KR36676 (2-(6,7-dichloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-methyl-N-(2-(pyrrolidin-1-yl)-1-(4-(thiophen-3-yl)phenyl)ethyl)acetamide)

    Compound Description: KR36676 is an orally active urotensin receptor antagonist. [] Its pharmacological properties were evaluated in a study aimed at understanding its potential role in improving cardiac function and preventing cardiac remodeling in cardiovascular disease. []

N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)phenyl)acetamide (1)

    Compound Description: Compound 1 was predicted via in silico screening as a potential inhibitor of the S100A2-p53 protein-protein interaction. [] [] S100A2 is a validated drug target for pancreatic cancer. [] Compound 1 showed modest growth inhibition activity (∼50 µM) against the MiaPaCa-2 pancreatic cancer cell line. []

Cimbi-712 (3-{4-[4-(4-methylphenyl)piperazine-1-yl]butyl}p-1,3-dihydro-2H-indol-2-one) and Cimbi-717 (3-{4-[4-(3-methoxyphenyl)piperazine-1-yl]butyl}-1,3-dihydro-2H-indol-2-one)

    Compound Description: Cimbi-712 and Cimbi-717 are selective 5-HT7 receptor (5-HT7R) ligands investigated as potential PET radioligands. [] Both radioligands displayed high brain uptake in pigs and distribution patterns consistent with 5-HT7R distribution observed through autoradiography. [] Cimbi-717 exhibited more reversible tracer kinetics compared to Cimbi-712. [] Pretreatment with the 5-HT7R selective antagonist SB-269970 dose-dependently blocked Cimbi-717 binding, confirming its specificity. []

Properties

CAS Number

923218-22-8

Product Name

2-(2-fluorophenoxy)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide

Molecular Formula

C21H20FNO5S2

Molecular Weight

449.51

InChI

InChI=1S/C21H20FNO5S2/c1-27-15-8-10-16(11-9-15)30(25,26)20(19-7-4-12-29-19)13-23-21(24)14-28-18-6-3-2-5-17(18)22/h2-12,20H,13-14H2,1H3,(H,23,24)

InChI Key

OCMUDDKUUNQYNG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)COC2=CC=CC=C2F)C3=CC=CS3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.